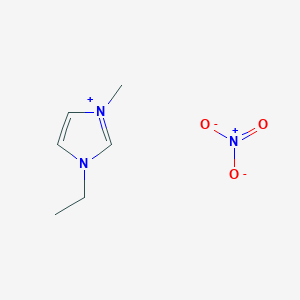

1-Ethyl-3-methylimidazolium nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.NO3/c1-3-8-5-4-7(2)6-8;2-1(3)4/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOJFSVGXRJFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049217 | |

| Record name | 1-Ethyl-3-methylimidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143314-14-1 | |

| Record name | 1-Ethyl-3-methylimidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Ethyl-3-methylimidazolium Nitrate (EMIM-NO₃)

CAS Number: 143314-14-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the core physicochemical properties, synthesis, and characterization of 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) (EMIM-NO₃), an ionic liquid with significant potential in diverse scientific and industrial applications, including drug development.

Core Physicochemical Properties

1-Ethyl-3-methylimidazolium nitrate is a room-temperature ionic liquid characterized by its unique combination of an imidazolium (B1220033) cation and a nitrate anion. These components contribute to its notable properties, including high thermal stability and low volatility.[1] It is typically a white to off-white crystalline powder or a yellow liquid.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of EMIM-NO₃ reported in the literature.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁N₃O₃ | [4][5][6] |

| Molecular Weight | 173.17 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder/Yellow liquid | [2][3] |

| Melting Point | 38 °C / 41 °C | [3][4][5] |

| Density | 1.25 g/cm³ / 1.367 g/cm³ | [2][4][5] |

Table 2: Physicochemical Characteristics

| Property | Value | Conditions | Source(s) |

| Viscosity | 21.3 cP | 45 °C | [4][5] |

| Ionic Conductivity | 7.36 x 10⁻⁵ S cm⁻¹ | Room Temperature (in a starch/chitosan blend) | [7] |

Experimental Protocols

This section details representative experimental methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and straightforward method for synthesizing imidazolium-based ionic liquids is through a two-step process involving quaternization of the imidazole (B134444) followed by anion exchange.

Experimental Workflow for Synthesis

Caption: A typical two-step synthesis workflow for this compound.

Methodology:

-

Quaternization: In a round-bottom flask, dissolve 1-methylimidazole in a suitable solvent such as acetonitrile. Add an equimolar amount of an ethyl halide (e.g., ethyl bromide) dropwise while stirring. The reaction mixture is then heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure to yield the crude 1-ethyl-3-methylimidazolium halide.

-

Anion Exchange: Dissolve the synthesized 1-ethyl-3-methylimidazolium halide in a solvent like ethanol. In a separate flask, dissolve a stoichiometric amount of silver nitrate (AgNO₃) in the same solvent. Slowly add the silver nitrate solution to the imidazolium halide solution with constant stirring. A precipitate of silver halide will form. The reaction is typically carried out at room temperature and protected from light.

-

Purification: The precipitated silver halide is removed by filtration. The filtrate, containing the desired this compound, is then concentrated by removing the solvent using a rotary evaporator. The resulting product is further dried under high vacuum to remove any residual solvent and moisture.

Physicochemical Characterization

2.2.1. Density Measurement

The density of EMIM-NO₃ can be determined using a vibrating tube densimeter. The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample. The temperature is controlled using a thermostat.

2.2.2. Viscosity Measurement

A rotational viscometer or a capillary viscometer can be used to measure the dynamic viscosity of the ionic liquid. For a rotational viscometer, the torque required to rotate a spindle immersed in the liquid at a constant speed is measured, which is proportional to the viscosity. For a capillary viscometer, the time it takes for a fixed volume of the liquid to flow through a capillary of a known diameter is measured.

2.2.3. Ionic Conductivity Measurement

The ionic conductivity is measured using a conductivity meter with a probe consisting of two platinum electrodes. The probe is immersed in the ionic liquid, and the resistance of the sample is measured. The conductivity is then calculated based on the resistance and the cell constant of the probe. The temperature of the sample should be carefully controlled during the measurement.

2.2.4. Thermal Stability Analysis

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of EMIM-NO₃. A small sample of the ionic liquid is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The temperature at which significant mass loss begins is considered the onset of decomposition.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized EMIM-NO₃. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectra are recorded. The chemical shifts, multiplicities, and integration of the peaks provide detailed information about the arrangement of protons and carbon atoms in the 1-ethyl-3-methylimidazolium cation.

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of EMIM-NO₃ will show characteristic absorption bands for the C-H, C-N, and N-O bonds of the imidazolium ring and the nitrate anion.

Applications and Logical Relationships

This compound is a versatile ionic liquid with a growing number of applications, primarily driven by its favorable properties as a "green" solvent and an electrolyte.

Logical Relationship of Properties to Applications

Caption: Interrelationship between the core properties of EMIM-NO₃ and its primary applications.

-

Green Chemistry: Due to its low vapor pressure, EMIM-NO₃ is considered an environmentally friendly alternative to volatile organic solvents in chemical reactions and catalysis.[3]

-

Electrochemistry: Its good ionic conductivity and thermal stability make it a suitable electrolyte component in batteries, supercapacitors, and other electrochemical devices.[2][3]

-

Drug Development: The unique solvation properties of EMIM-NO₃ are being explored for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3] This opens up possibilities for novel drug delivery systems.

-

Biomass Processing: Its ability to dissolve various organic materials makes it a candidate for the pretreatment and processing of biomass.

Safety and Handling

This compound is classified as an oxidizing solid and may cause skin and respiratory irritation.[8] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid contact with combustible materials.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8] The toxicological properties have not been fully investigated.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Conductivity of Ionic Liquids in Water, Ethanol and Their Mixtures [journal.buct.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ipme.ru [ipme.ru]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 1-Ethyl-3-methylimidazolium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium nitrate (B79036) ([EMIM][NO3]), with the CAS number 143314-14-1, is an ionic liquid that has garnered significant interest in various scientific fields.[1] As a salt with a low melting point, it exists in a liquid state at or near room temperature, offering a unique set of properties that make it a compelling alternative to traditional volatile organic solvents. Its applications are particularly prominent in electrochemistry, where it serves as an electrolyte in devices such as batteries and supercapacitors, and in green chemistry as a recyclable catalyst and reaction medium.[2][3] This technical guide provides an in-depth overview of the core physical properties of 1-Ethyl-3-methylimidazolium nitrate, complete with experimental protocols and logical diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application and performance in various scientific domains. A summary of its key quantitative properties is presented below.

| Property | Value | Temperature (°C) |

| Molecular Formula | C6H11N3O3 | - |

| Molecular Weight | 173.17 g/mol | - |

| Melting Point | 38 - 41 °C | - |

| Density | 1.25 - 1.367 g/cm³ | 20 - 25 |

| Viscosity | 21.3 cP | 45 |

| Electrical Conductivity | 7.36 x 10⁻⁵ S/cm | Room Temperature |

Detailed Physical Characteristics

Density

The density of this compound has been reported in the range of 1.25 to 1.367 g/cm³ at ambient temperatures.[2][4] This relatively high density is characteristic of ionic liquids and is an important parameter in process design and fluid dynamics calculations.

Melting Point

This compound is a solid at room temperature, with a melting point reported to be in the range of 38 to 41°C.[4] This property classifies it as a room-temperature ionic liquid, offering a wide liquid range for various applications.

Viscosity

The viscosity of this compound is a critical factor in its application as a solvent and electrolyte, as it influences mass transfer and ionic mobility. A reported viscosity is 21.3 cP at 45°C.[4]

Electrical Conductivity

As an ionic liquid, this compound exhibits electrical conductivity due to the mobility of its constituent ions. A reported value for its conductivity is 7.36 x 10⁻⁵ S/cm at room temperature when incorporated into a polymer electrolyte system.[5] This property is central to its use in electrochemical devices.

Thermal Stability

Thermal stability is a key advantage of ionic liquids over many conventional organic solvents. While a specific decomposition temperature for this compound is not consistently reported across sources, imidazolium-based ionic liquids are generally known for their good thermal stability.[6]

Solubility

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a two-step anion exchange reaction, starting from a halide precursor.[8][9]

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide (e.g., Bromide)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole (B24206) and ethyl bromide. The reaction can be performed neat or with a suitable solvent like acetonitrile.

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature is typically maintained between 50-70°C for a period of 24-48 hours.

-

Purification: After the reaction is complete, the resulting viscous liquid is cooled to room temperature. The product is washed multiple times with a non-polar solvent, such as ethyl acetate (B1210297) or diethyl ether, to remove any unreacted starting materials. The product, 1-Ethyl-3-methylimidazolium bromide, is then dried under vacuum to remove any residual solvent.

Step 2: Anion Exchange to Nitrate

-

Dissolution: Dissolve the synthesized 1-Ethyl-3-methylimidazolium bromide in a suitable solvent, typically water or a polar organic solvent in which both the starting material and the nitrate salt are soluble.

-

Metathesis Reaction: Add a stoichiometric amount of a nitrate salt, such as silver nitrate (AgNO₃) or sodium nitrate (NaNO₃), to the solution. If silver nitrate is used, the insoluble silver bromide (AgBr) will precipitate out of the solution.

-

Isolation and Purification: If AgBr is formed, it is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or by washing with a suitable non-polar solvent to remove any remaining impurities. The final product should be dried thoroughly under vacuum.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-ETHYL-3-METHYLIMIDAZOLIUM DICYANAMIDE CAS#: 370865-89-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methylimidazolium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of the ionic liquid 1-Ethyl-3-methylimidazolium nitrate (B79036) ([EMIM][NO₃]). It details the necessary precursors, reaction conditions, and purification methods, presenting a clear pathway for its laboratory-scale preparation. This guide is intended for an audience with a background in synthetic chemistry.

Introduction

1-Ethyl-3-methylimidazolium nitrate is a room-temperature ionic liquid (IL) that has garnered interest for various applications, including as a solvent in organic synthesis, in electrochemistry, and as a component in energetic materials. Its properties, such as low vapor pressure, high thermal stability, and tunable solubility, make it an attractive alternative to traditional volatile organic solvents. The synthesis of [EMIM][NO₃] is typically achieved through a two-step process: the quaternization of 1-methylimidazole (B24206) to form a halide salt precursor, followed by an anion metathesis (exchange) reaction to introduce the nitrate anion.

Synthesis Pathway Overview

The synthesis of this compound is primarily accomplished via a two-step reaction sequence. The first step involves the synthesis of the precursor, 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br), through the quaternization of 1-methylimidazole with bromoethane (B45996). The second step is an anion exchange reaction where the bromide anion of the precursor is replaced by a nitrate anion.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)

The quaternization of 1-methylimidazole with bromoethane is a well-established and high-yielding reaction. Several variations of this procedure exist, with differences in solvent use and reaction temperature.

Protocol 1: Solvent-Free Synthesis

This method is advantageous due to its simplicity and the elimination of solvent waste.

-

To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 41.0 g (0.5 mol) of 1-methylimidazole.

-

Cool the flask in an ice-bath.

-

Slowly add 54.5 g (0.5 mol) of bromoethane dropwise to the stirred solution. Note that this reaction is highly exothermic.

-

After the addition is complete, continue to stir the mixture vigorously for 5 hours.

-

Allow the mixture to reflux at room temperature until it solidifies completely.

-

The resulting solid should be broken into smaller pieces and washed four times with 50 mL of trichloroethane.

-

The purified product is then dried under vacuum at 70°C for 24 hours.

Protocol 2: Synthesis in Toluene (B28343)

This method utilizes a solvent to better control the reaction temperature.

-

In a two-necked flask, dissolve 0.1 mmol of 1-methylimidazole in anhydrous toluene with stirring until a homogeneous solution is formed.

-

Slowly add 0.3 mmol of ethyl bromide dropwise while maintaining continuous stirring.

-

Heat the reaction mixture to 40°C and stir for 24 hours.

-

After the reaction is complete, remove the toluene under reduced pressure.

-

Dry the resulting product under vacuum to yield the final product.

Step 2: Synthesis of this compound ([EMIM][NO₃]) via Anion Metathesis

The anion exchange is typically performed by reacting the bromide precursor with a nitrate salt. The choice of the nitrate salt (e.g., silver nitrate or sodium nitrate) influences the workup procedure. The use of silver nitrate is common as it results in the precipitation of silver bromide, which can be easily removed by filtration.

General Protocol using Silver Nitrate:

-

Dissolve a known molar amount of 1-Ethyl-3-methylimidazolium bromide in a suitable solvent, such as acetone (B3395972) or ethanol.

-

In a separate container, dissolve an equimolar amount of silver nitrate in the same solvent.

-

Slowly add the silver nitrate solution to the stirred [EMIM]Br solution at room temperature. The reaction should be protected from light to prevent the decomposition of silver salts.

-

A precipitate of silver bromide (AgBr) will form.

-

Continue stirring the mixture for several hours to ensure the reaction goes to completion.

-

Remove the AgBr precipitate by filtration.

-

The solvent is then removed from the filtrate under reduced pressure (e.g., using a rotary evaporator).

-

The resulting crude [EMIM][NO₃] is then washed with a non-polar solvent like diethyl ether or hexane (B92381) to remove any organic impurities and dried under high vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the precursor, 1-Ethyl-3-methylimidazolium bromide.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Methylimidazole | 41.0 g (0.5 mol) | |

| Bromoethane | 54.5 g (0.5 mol) | |

| Reaction Conditions | ||

| Temperature | Room Temperature (after initial cooling) | |

| Reaction Time | 5 hours (stirring) + solidification time | |

| Solvent | None | |

| Purification | ||

| Washing Solvent | Trichloroethane (4 x 50 mL) | |

| Drying | 70°C under vacuum for 24 hours | |

| Yield | 87.9 g |

| Parameter | Value | Reference |

| Reactants | ||

| 1-Methylimidazole | 0.1 mmol | |

| Ethyl Bromide | 0.3 mmol | |

| Reaction Conditions | ||

| Temperature | 40°C | |

| Reaction Time | 24 hours | |

| Solvent | Anhydrous Toluene | |

| Yield | 98% |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 143314-14-1 |

| Molecular Formula | C₆H₁₁N₃O₃ |

| Molecular Weight | 173.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 38°C |

| Density | 1.25 g/cm³ |

| Viscosity | 21.3 cP (at 45°C) |

Conclusion

The synthesis of this compound is a straightforward two-step process that can be readily accomplished in a standard laboratory setting. The initial quaternization reaction to form the bromide precursor is high-yielding and can be performed under solvent-free conditions. The subsequent anion metathesis, while requiring careful execution to ensure complete removal of the halide impurity, provides a reliable route to the final nitrate ionic liquid. The methods and data presented in this guide offer a solid foundation for researchers and scientists to produce [EMIM][NO₃] for their specific applications.

References

An In-depth Technical Guide on the Molecular Structure of 1-Ethyl-3-methylimidazolium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO₃]) is an ionic liquid (IL) that has garnered significant interest in various scientific fields due to its unique physicochemical properties. As a salt that is liquid at or near room temperature, it offers a distinct alternative to traditional volatile organic solvents. Its composition, consisting of an organic 1-ethyl-3-methylimidazolium cation and an inorganic nitrate anion, gives rise to a unique set of characteristics, including high thermal stability, low vapor pressure, and tunable solubility. These properties make it a promising candidate for applications in electrochemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of the molecular structure of 1-Ethyl-3-methylimidazolium nitrate, including its molecular geometry, synthesis, and characterization.

Molecular Structure and Geometry

The molecular structure of this compound is defined by the arrangement of its constituent ions: the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the nitrate (NO₃⁻) anion. The overall structure is maintained by electrostatic forces and hydrogen bonding between the cation and anion.

Identifier and Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-ethyl-3-methyl-1H-imidazol-3-ium nitrate |

| SMILES | CC[n+]1ccn(c1)C.[O-]--INVALID-LINK--O |

| InChI | InChI=1S/C6H11N2.NO3/c1-3-8-5-4-7(2)6-8;2-1(3)4/h4-6H,3H2,1-2H3;/q+1;-1 |

| CAS Number | 143314-14-1 |

| Molecular Formula | C₆H₁₁N₃O₃ |

| Molecular Weight | 173.17 g/mol |

| Melting Point | 38 °C |

| Boiling Point | >300 °C |

| Density | ~1.28 g/cm³ |

Molecular Geometry from Computational Studies

In the absence of a definitive experimental crystal structure for this compound, computational studies using methods like Density Functional Theory (DFT) provide valuable insights into its molecular geometry. The following tables summarize the calculated bond lengths, bond angles, and dihedral angles for the optimized geometry of the 1-ethyl-3-methylimidazolium cation and the nitrate anion. These theoretical values offer a robust model of the molecule's three-dimensional structure.

Table 1: Calculated Bond Lengths for 1-Ethyl-3-methylimidazolium Cation

| Bond | Bond Length (Å) |

| N1-C2 | 1.334 |

| C2-N3 | 1.334 |

| N3-C4 | 1.385 |

| C4-C5 | 1.361 |

| C5-N1 | 1.385 |

| N1-C6 | 1.470 |

| C6-C7 | 1.535 |

| N3-C8 | 1.469 |

Table 2: Calculated Bond Angles for 1-Ethyl-3-methylimidazolium Cation

| Angle | Bond Angle (°) |

| N1-C2-N3 | 108.8 |

| C2-N3-C4 | 108.9 |

| N3-C4-C5 | 106.7 |

| C4-C5-N1 | 106.7 |

| C5-N1-C2 | 108.9 |

| C5-N1-C6 | 125.6 |

| C2-N1-C6 | 125.6 |

| N1-C6-C7 | 111.4 |

| C4-N3-C8 | 125.7 |

| C2-N3-C8 | 125.4 |

Table 3: Calculated Dihedral Angles for 1-Ethyl-3-methylimidazolium Cation

| Dihedral Angle | Angle (°) |

| C7-C6-N1-C2 | 89.8 |

| C7-C6-N1-C5 | -90.1 |

| C8-N3-C2-N1 | 180.0 |

| C8-N3-C4-C5 | 180.0 |

Table 4: Calculated Bond Lengths and Angles for Nitrate Anion

| Parameter | Value |

| N-O Bond Length | 1.243 Å |

| O-N-O Bond Angle | 120.0 ° |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the quaternization of 1-methylimidazole (B24206) to form a halide salt, followed by an anion exchange reaction.[1][2]

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM][Br])

This procedure is adapted from established methods for the synthesis of imidazolium-based ionic liquids.[3]

-

Materials:

-

1-methylimidazole

-

Ethyl acetate (B1210297) (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a molar excess of bromoethane (typically 1.1 to 1.2 equivalents). The reaction is often performed without a solvent.

-

Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to gentle reflux (around 40-60 °C). The reaction progress can be monitored by the formation of a biphasic mixture or by techniques like TLC or NMR. The reaction is typically run for 24 to 48 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature. A viscous liquid or a solid product, 1-ethyl-3-methylimidazolium bromide, will be formed.

-

Wash the crude product multiple times with ethyl acetate to remove any unreacted starting materials. The ionic liquid is typically immiscible with ethyl acetate and will form a separate layer.

-

Separate the ionic liquid layer and dry it under vacuum to remove any residual solvent.

-

Step 2: Anion Exchange to this compound ([EMIM][NO₃])

This procedure is a general method for anion exchange using a silver salt.[2][4]

-

Materials:

-

1-Ethyl-3-methylimidazolium bromide ([EMIM][Br])

-

Silver nitrate (AgNO₃)

-

Solvent (e.g., water, ethanol, or acetonitrile)

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the synthesized 1-ethyl-3-methylimidazolium bromide in a suitable solvent.

-

In a separate container, dissolve a stoichiometric amount (1.0 equivalent) of silver nitrate in the same solvent.

-

Slowly add the silver nitrate solution to the [EMIM][Br] solution with constant stirring. A precipitate of silver bromide (AgBr) will form immediately.

-

Stir the reaction mixture at room temperature for several hours to ensure complete precipitation.

-

Filter the mixture to remove the silver bromide precipitate.

-

To confirm the complete removal of bromide ions, a small amount of the filtrate can be tested with a few drops of silver nitrate solution. The absence of further precipitation indicates the completion of the anion exchange.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Dry the resulting product, this compound, under high vacuum to remove any residual solvent and moisture.

-

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl and methyl groups attached to the imidazolium (B1220033) ring, as well as the protons on the ring itself.

-

¹³C NMR: The carbon NMR spectrum will provide signals corresponding to all the unique carbon atoms in the 1-ethyl-3-methylimidazolium cation.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will show characteristic absorption bands for the C-H, C-N, and N-O bonds present in the molecule. The strong absorption band for the nitrate anion is a key feature.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode will show a peak corresponding to the [EMIM]⁺ cation (m/z = 111.1). In negative ion mode, a peak for the NO₃⁻ anion (m/z = 62.0) will be observed.

-

Logical Relationship of Ionic Liquid Components

The following diagram illustrates the fundamental relationship between the components of this compound, highlighting the ionic interaction that defines its structure.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, a promising ionic liquid with diverse applications. While a definitive experimental crystal structure remains to be fully elucidated, computational studies offer a reliable model of its molecular geometry. The provided synthesis and characterization protocols offer a practical framework for researchers working with this compound. A deeper understanding of its structure is fundamental to harnessing its full potential in various scientific and industrial endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-3-methylimidazolium bromide synthesis - chemicalbook [chemicalbook.com]

- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-3-methylimidazolium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO3]). The information presented herein is curated for professionals in research and development who require a deep understanding of the material's properties for applications where thermal stress is a critical factor. This document details quantitative thermal analysis data, experimental methodologies, and decomposition pathways to ensure safe and effective use.

Executive Summary

1-Ethyl-3-methylimidazolium nitrate is an ionic liquid of interest for various applications, including as a solvent in synthesis and electrochemistry. A thorough understanding of its thermal stability is paramount for safe handling, storage, and application. This guide summarizes key thermal properties, including decomposition temperatures and hazardous decomposition products. The primary decomposition mechanism is believed to be an SN2 nucleophilic attack. Detailed experimental protocols for thermal analysis are also provided to facilitate reproducible research.

Quantitative Thermal Data

The thermal stability of this compound has been investigated using various thermo-analytical techniques. While specific data for [EMIM][NO3] is limited in publicly available literature, data from the closely related compound, 1-ethyl-2,3-dimethylimidazolium (B13442263) nitrate ([Emmim][NO3]), provides valuable insights. The substitution of a methyl group at the C2 position of the imidazolium (B1220033) ring is expected to have a minor influence on the overall thermal stability. The following table summarizes key thermal decomposition parameters obtained from Thermogravimetric Analysis (TGA).

| Parameter | Value (°C) | Atmosphere | Heating Rate (°C/min) | Analytical Method | Reference |

| Onset Temperature (Tonset) | 312.13 | Air | 10 | TGA | [1] |

| Peak Temperature (Tpeak) | 332.46 | Air | 10 | TGA | [1] |

Note: Data presented is for 1-ethyl-2,3-dimethylimidazolium nitrate as a close structural analog.

Experimental Protocols

To ensure the accurate and reproducible assessment of the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the ionic liquid by measuring its mass change as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., Perkin Elmer, model-7HT TGA or similar) is required.

Procedure:

-

Sample Preparation: Ensure the ionic liquid sample is free of volatile impurities by drying it under vacuum at a temperature below its decomposition point (e.g., 80°C) for several hours until a constant weight is achieved.

-

Crucible Selection: Place a small, accurately weighed sample (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere. For analysis in an oxidative environment, use dry air at a similar flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate (e.g., 5, 10, 15, 20, or 25 °C/min).[1]

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins. This is often calculated from the intersection of the baseline tangent with the tangent of the decomposition curve.

-

The peak decomposition temperature (Tpeak) is determined from the peak of the first derivative of the TGA curve (DTG curve), representing the point of maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting, crystallization, and decomposition.

Instrumentation: A differential scanning calorimeter is required.

Procedure:

-

Sample Preparation: As with TGA, ensure the sample is dry.

-

Crucible Encapsulation: Place a small, accurately weighed sample (typically 2-5 mg) into a hermetically sealed aluminum or gold-plated steel crucible to prevent volatilization before decomposition.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Cool the sample to a low temperature (e.g., -50°C) to observe any glass transitions or crystallization events upon heating.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond its decomposition point.

-

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperature and enthalpy of these transitions can be quantified.

-

Synthesis and Decomposition Pathways

Synthesis of this compound

The synthesis of this compound typically involves a two-step process. The first step is the quaternization of 1-methylimidazole (B24206) with an ethylating agent to form the 1-ethyl-3-methylimidazolium cation. The second step is an anion exchange reaction to introduce the nitrate anion.

Thermal Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids is generally understood to proceed via several potential pathways. For this compound, the most probable mechanism is a nucleophilic substitution reaction (SN2), where the nitrate anion attacks one of the alkyl groups on the imidazolium cation. This results in the formation of a neutral imidazole (B134444) derivative and an alkyl nitrate. High temperatures can lead to further breakdown into gaseous products.

Upon heating, this compound is expected to decompose into volatile products including carbon dioxide (CO2), carbon monoxide (CO), and various nitrous gases (NOx).[2]

Conclusion

This technical guide has provided a detailed overview of the thermal stability of this compound, drawing upon data from closely related analogs and established principles of ionic liquid chemistry. The provided quantitative data, though for a related compound, serves as a valuable benchmark for assessing the thermal limits of [EMIM][NO3]. The detailed experimental protocols offer a standardized approach for researchers to conduct their own thermal analyses, ensuring data consistency and comparability. The outlined synthesis and decomposition pathways provide a theoretical framework for understanding the chemical transformations that this ionic liquid undergoes at elevated temperatures. For professionals in drug development and other research fields, this information is critical for the safe and effective implementation of this compound in their work. Further studies focusing specifically on [EMIM][NO3] are encouraged to refine the quantitative data presented here.

References

In-Depth Technical Guide to the Safety of 1-Ethyl-3-methylimidazolium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, experimental protocols, and potential toxicological pathways associated with 1-Ethyl-3-methylimidazolium nitrate (B79036) (EMIM-NO3), an ionic liquid of interest in various scientific and industrial applications. While extensive toxicological data for this specific compound is limited, this guide consolidates available information and outlines standardized methodologies for its safety assessment.

Physicochemical and Hazard Identification

1-Ethyl-3-methylimidazolium nitrate is an ionic liquid with the CAS Number 143314-14-1. Its fundamental properties and hazard classifications, as derived from safety data sheets (SDS), are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 143314-14-1 |

| Molecular Formula | C6H11N3O3 |

| Molecular Weight | 173.17 g/mol |

| Physical State | Solid |

| Melting Point | 38 °C |

| Hazard Classification | Category | Hazard Statement |

| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

A recurring statement across multiple safety data sheets is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]

Experimental Protocols for Safety Assessment

Due to the limited specific experimental data for this compound, this section details standardized and widely accepted protocols for evaluating the key hazards associated with this and similar chemical compounds.

Oxidizing Properties Assessment

The oxidizing nature of a solid substance can be determined using the UN Test O.1 from the UN Manual of Tests and Criteria.

Objective: To determine if a solid substance can increase the burning rate or intensity of a combustible material upon mixing.

Methodology:

-

Preparation of Mixtures: The test substance is mixed with dry, fibrous cellulose (B213188) in ratios of 4:1 and 1:1 by mass. Reference mixtures of potassium bromate (B103136) and cellulose (e.g., 3:7, 2:3, or 3:2 ratios) are also prepared for comparison.

-

Test Setup: A 30 g pile of the mixture is formed into a truncated cone over an ignition wire.

-

Ignition and Observation: The mixture is heated by the ignition wire, and the time it takes for the main reaction (flame or glow) to complete is recorded.

-

Classification: The burning time of the test mixture is compared to that of the reference mixtures to classify the substance into a packing group for oxidizing solids.

Skin Irritation Assessment

The potential for skin irritation can be evaluated using the in vitro method described in OECD Test Guideline 439.

Objective: To identify substances that cause reversible damage to the skin.

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.

-

Application of Substance: The test chemical is applied topically to the surface of the RhE tissue. Triplicate tissues are typically used for each test.

-

Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is measured using a vital dye such as MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The enzymatic conversion of MTT to a colored formazan (B1609692) salt by viable cells is quantified spectrophotometrically.

-

Classification: If the mean cell viability is reduced to ≤ 50% relative to the negative control, the substance is classified as a skin irritant (UN GHS Category 2).

Eye Irritation Assessment

Several in vitro and ex vivo methods are available to assess eye irritation potential, as outlined in OECD Test Guidelines 405, 492, and 496.

Objective: To identify substances that can cause serious eye damage or irritation.

Methodology (Example using OECD TG 492: Reconstructed Human Cornea-like Epithelium Test Method):

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model is employed.

-

Application of Substance: The test substance is applied to the surface of the RhCE tissue.

-

Exposure and Incubation: Tissues are exposed for a set duration, after which the substance is rinsed off, and the tissues are incubated.

-

Viability Assessment: Cell viability is determined using methods like the MTT assay.

-

Classification: The substance is classified based on the reduction in cell viability compared to controls. Different thresholds determine whether the substance is classified as causing serious eye damage (Category 1), eye irritation (Category 2), or is not classified.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the potential toxicity of a substance at the cellular level.

Objective: To determine the concentration of a substance that causes cell death in vitro.

Methodology (Example using MTS Assay):

-

Cell Culture: A suitable human cell line (e.g., dermal fibroblasts, HeLa, or Caco-2 cells) is cultured in 96-well plates.

-

Exposure: The cells are exposed to a range of concentrations of the test substance for a specified period (e.g., 72 hours).

-

Viability Measurement: After exposure, a solution containing a tetrazolium compound (like MTS) is added to the cells. Viable cells with active metabolism convert the MTS into a colored formazan product.

-

Data Analysis: The absorbance of the formazan is measured using a microplate reader. The results are used to calculate the IC50 value (the concentration of the substance that inhibits 50% of cell viability).

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are common methods to evaluate the thermal stability of substances.

Objective: To determine the decomposition temperature and thermal behavior of a substance.

Methodology:

-

Instrumentation: A TGA-DSC instrument is used.

-

Sample Preparation: A small, precisely weighed sample of the substance is placed in a crucible.

-

Analysis: The sample is heated at a constant rate under a controlled atmosphere (e.g., inert argon or nitrogen).

-

Data Collection: The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow to or from the sample. This provides information on decomposition temperatures, phase transitions, and thermal stability.

Potential Toxicological Pathways of Imidazolium-Based Ionic Liquids

While specific signaling pathways for this compound have not been elucidated, research on other imidazolium-based ionic liquids suggests several general mechanisms of cytotoxicity. These pathways primarily involve mitochondrial dysfunction and the induction of oxidative stress.

Caption: Generalized cytotoxicity pathway for imidazolium cations.

The diagram illustrates that the lipophilic nature of the imidazolium cation can lead to its accumulation in mitochondria, a key target of its toxicity.[2][3][4] This can disrupt the electron transport chain, leading to a decrease in mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[2][5][6][7] The resulting oxidative stress can cause damage to cellular components, including lipids (lipid peroxidation) and DNA, ultimately triggering apoptosis (programmed cell death).[5][8][9] Some studies also suggest a direct disruption of the plasma membrane and the induction of pro-inflammatory responses.[1][10][11]

Caption: Recommended experimental workflow for safety assessment.

Summary and Recommendations

This compound is classified as an oxidizing solid that causes skin, eye, and respiratory irritation. While comprehensive, quantitative toxicological data is currently lacking, the established experimental protocols outlined in this guide provide a clear framework for a thorough safety assessment.

For researchers, scientists, and drug development professionals, it is imperative to:

-

Handle this substance with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area.

-

Keep the substance away from combustible materials due to its oxidizing properties.

-

When planning studies that involve this ionic liquid, consider conducting the standardized safety assessments described herein to generate specific data and ensure safe handling and use.

-

Be aware of the potential for mitochondrial toxicity and oxidative stress, which are common mechanisms of toxicity for imidazolium-based ionic liquids.

This guide serves as a foundational resource for understanding and evaluating the safety of this compound. As more research becomes available, this information should be updated to reflect a more complete toxicological profile.

References

- 1. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of imidazolium ionic liquids toxicity in Saccharomyces cerevisiae and rational engineering of a tolerant, xylose-fermenting strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of imidazolium ionic liquids toxicity in Saccharomyces cerevisiae and rational engineering of a tolerant, xylose-fermenting strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxic effects of imidazolium ionic liquids on the green seaweed Ulva lactuca: oxidative stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging risk from "environmentally-friendly" solvents: Interaction of methylimidazolium ionic liquids with the mitochondrial electron transport chain is a key initiation event in their mammalian toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatic long chain cations of amphiphilic ionic liquids permeabilise the inner mitochondrial membrane and induce mitochondrial dysfunction at cytotoxic concentrations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Antibacterial and Anti-Inflammatory Properties of Imidazolium Poly(ionic liquids) Microspheres Loaded in GelMA-PEG Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing halogen-free metal–phenolic imidazolium poly(ionic liquids) with multi-functional antibacterial, anti-inflammatory and cell proliferation properties for infected wounds - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-Ethyl-3-methylimidazolium nitrate

An In-depth Technical Guide on the Solubility of 1-Ethyl-3-methylimidazolium (B1214524) Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-methylimidazolium nitrate ([EMIM][NO3]), an ionic liquid of significant interest, presents a unique solubility profile that is critical for its application in various scientific and industrial domains, including as a solvent in organic synthesis, in electrochemical applications, and potentially in drug delivery systems. This technical guide provides a comprehensive overview of the current understanding of the solubility of [EMIM][NO3]. While specific quantitative solubility data across a wide range of solvents and temperatures is not extensively available in publicly accessible literature, this document synthesizes the existing qualitative information and provides detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this ionic liquid, enabling them to make informed decisions and design further experimental investigations.

Introduction

This compound is a room-temperature ionic liquid composed of a 1-ethyl-3-methylimidazolium cation ([EMIM]+) and a nitrate anion (NO3-). Its properties, including its solubility characteristics, are of fundamental importance for its practical use. A thorough understanding of its behavior in different solvents is crucial for process design, reaction optimization, and formulation development. This guide addresses the core need for solubility data and standardized methodologies for its determination.

Solubility Data

Despite a comprehensive literature search, specific quantitative solubility data for this compound in various solvents across a range of temperatures remains scarce. However, qualitative descriptions of its solubility are available and are summarized in the table below. It is reported to be "liberally soluble in all proportion" in several common polar organic solvents, suggesting complete miscibility at ambient conditions.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Citation |

| Water | Soluble | |

| Methanol | Liberally soluble in all proportions | |

| Acetonitrile | Liberally soluble in all proportions | |

| Nitromethane | Liberally soluble in all proportions |

Note: "Liberally soluble in all proportions" suggests that the components are miscible in any ratio at standard conditions.

Experimental Protocols for Solubility Determination

To empower researchers to generate specific and reliable solubility data for [EMIM][NO3], this section details two common and effective experimental methods for determining the solubility of ionic liquids.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid ionic liquid in a solvent at a specific temperature.

Methodology:

-

Apparatus:

-

Thermostatically controlled shaker bath or magnetic stirrer with a heating/cooling jacket.

-

Analytical balance (accuracy ±0.0001 g).

-

Sintered glass filter or syringe filter (pore size appropriate to retain undissolved solid).

-

Drying oven.

-

Glass vials with airtight seals.

-

Calibrated pipettes and syringes.

-

-

Procedure:

-

Prepare a series of glass vials, each containing a known mass of the solvent.

-

Place the vials in the thermostatically controlled bath set to the desired temperature and allow them to equilibrate.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Seal the vials and allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, temperature-equilibrated syringe fitted with a filter.

-

Transfer the withdrawn saturated solution to a pre-weighed, dry glass vial.

-

Determine the mass of the saturated solution.

-

Evaporate the solvent from the vial in a drying oven at a temperature below the decomposition temperature of the ionic liquid but sufficient to remove the solvent completely.

-

Once all the solvent has been removed and the mass is constant, record the final mass of the vial containing the dry ionic liquid.

-

-

Data Analysis:

-

Mass of the solvent in the sample: (Mass of saturated solution + vial) - (Mass of dry ionic liquid + vial)

-

Mass of the dissolved ionic liquid: (Mass of dry ionic liquid + vial) - (Mass of empty vial)

-

Solubility ( g/100 g solvent): (Mass of dissolved ionic liquid / Mass of solvent) * 100

-

Cloud Point Method

The cloud point method is particularly useful for determining the temperature at which a solution of a specific composition becomes saturated, leading to the formation of a second phase (solid or liquid). This is effective for systems where solubility changes significantly with temperature.

Methodology:

-

Apparatus:

-

Jacketed glass cell with a magnetic stirrer.

-

Circulating bath with precise temperature control.

-

Calibrated temperature probe (e.g., Pt100).

-

Light source and detector (or visual observation).

-

Analytical balance.

-

-

Procedure:

-

Accurately prepare a series of mixtures of this compound and the solvent with known compositions by mass.

-

Place a mixture of known composition into the jacketed glass cell.

-

Heat the mixture while stirring until a clear, homogeneous solution is formed.

-

Slowly cool the solution at a controlled rate (e.g., 0.1-0.5 °C/min) with continuous stirring.

-

The temperature at which the solution first becomes cloudy or turbid is the cloud point temperature. This indicates the onset of phase separation (crystallization or liquid-liquid separation).

-

To ensure accuracy, the heating and cooling cycle can be repeated multiple times, and the average cloud point temperature is recorded.

-

Repeat the procedure for each of the prepared mixtures of different compositions.

-

-

Data Analysis:

-

Plot the cloud point temperatures against the corresponding compositions (e.g., mole fraction or weight percent of the ionic liquid). The resulting curve represents the solubility or binodal curve for the system.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility, applicable to both the gravimetric and cloud point methods.

Conclusion

This technical guide has summarized the currently available information on the and provided detailed, practical protocols for its experimental determination. While quantitative data is presently limited in the public domain, the qualitative information suggests high solubility in several polar organic solvents. The provided experimental methodologies, namely the gravimetric and cloud point methods, offer robust frameworks for researchers to generate the precise, temperature-dependent solubility data necessary for advancing their work in diverse fields such as synthetic chemistry, materials science, and drug development. The continued investigation into the physicochemical properties of this and other ionic liquids will undoubtedly pave the way for their broader and more effective application.

An In-depth Technical Guide to the Orientational Dynamics of 1-Ethyl-3-methylimidazolium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium nitrate (B79036) ([EMIM][NO₃]) is a room-temperature ionic liquid (IL) that has garnered significant interest for its potential applications as an environmentally benign solvent and in various electrochemical systems. Understanding the microscopic dynamics of this and other ILs is crucial for optimizing their performance in these applications. A key aspect of these dynamics is the reorientation of the constituent ions, which occurs over a wide range of timescales. This technical guide provides a comprehensive overview of the orientational dynamics of [EMIM][NO₃], focusing on the experimental techniques used to probe these motions and the theoretical frameworks for their interpretation. The content herein is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecular-level behavior of this important ionic liquid.

Core Concepts in Orientational Dynamics

The orientational dynamics of molecules in a liquid are characterized by the timescale and mechanism of their rotational motion. These dynamics are influenced by factors such as temperature, viscosity, and intermolecular interactions. Several key theoretical models are used to describe these phenomena:

-

Debye-Stokes-Einstein (DSE) Relation: This model describes the rotational diffusion of a spherical particle in a continuous fluid and predicts a linear relationship between the orientational correlation time (τ) and the viscosity (η) divided by the temperature (T).

-

Mode-Coupling Theory (MCT): MCT provides a more sophisticated description of the dynamics in supercooled liquids, predicting a two-step relaxation process as the liquid approaches its glass transition. This includes a fast β-relaxation and a slower α-relaxation.

Experimental Methodologies and Data

The orientational dynamics of [EMIM][NO₃] have been primarily investigated using advanced spectroscopic techniques. This section details the experimental protocols for the key methods and presents the available quantitative data.

Optical Heterodyne-Detected Optical Kerr Effect (OHD-OKE) Spectroscopy

OHD-OKE spectroscopy is a powerful technique for probing the orientational dynamics of liquids over a broad temporal range, from femtoseconds to nanoseconds.

Experimental Protocol:

The OHD-OKE experiment utilizes a pump-probe setup. A vertically polarized pump pulse from a Ti:sapphire laser induces a transient birefringence in the [EMIM][NO₃] sample. A time-delayed, 45°-polarized probe pulse passes through the birefringent sample, and its polarization is altered. The component of the probe pulse that is perpendicular to its initial polarization is detected using a photodiode after passing through a crossed polarizer. This signal is proportional to the time derivative of the polarizability-polarizability time correlation function, which reflects the orientational relaxation of the molecules.

For the study of [EMIM][NO₃], the sample was purchased from Aldrich and used without further purification.[1] To remove dust, the sample was filtered through a 0.1 μm disk filter, a process facilitated by heating to reduce viscosity.[1] The filtered sample was then sealed in a 1 cm glass cuvette under vacuum and placed in a constant flow cryostat for temperature control with a stability of ±0.1 K.[1]

Quantitative Data:

The orientational relaxation of [EMIM][NO₃] was studied over a temperature range of 295 K to 410 K.[1] The long-time decay of the OHD-OKE signal was found to be a single exponential, corresponding to the α-relaxation. The temperature-dependent decay times (τ α) are presented in the table below.

| Temperature (K) | Orientational Relaxation Time (τ α) (ps) |

| 295 | 1880 |

| 301 | 1440 |

| 307 | 1100 |

| 315 | 780 |

| 325 | 520 |

| 335 | 360 |

| 345 | 250 |

| 355 | 180 |

| 370 | 115 |

| 390 | 68 |

| 410 | 44 |

Data extracted from Figure 1 and text of Cang, Li, and Fayer, J. Chem. Phys. 119, 13017 (2003).[1]

The analysis of the OHD-OKE data revealed that the orientational dynamics of [EMIM][NO₃] exhibit characteristics typical of normal organic glass-forming liquids.[1][2][3] The long-timescale exponential decay was found to obey the Debye-Stokes-Einstein relation.[1][3] The decay of the signal begins with a temperature-independent power law, t⁻ᶻ with z = 1.02 ± 0.05, known as the "intermediate power law," followed by a crossover region modeled by the von Schweidler power law, and finally the exponential α-relaxation.[1][3] Within the framework of mode-coupling theory, the critical temperature (T c) was estimated to be approximately 255 K.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide insights into rotational dynamics by measuring nuclear spin relaxation times, such as the spin-lattice relaxation time (T₁).

Experimental Protocol:

Dielectric Spectroscopy

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is sensitive to the reorientation of molecular dipoles and can thus be used to study rotational dynamics.

Experimental Protocol:

A typical dielectric spectroscopy setup for an ionic liquid would involve placing the sample between two electrodes and applying a time-varying electric field over a wide frequency range (from sub-Hz to GHz). The complex permittivity of the sample is measured, and the analysis of the frequency-dependent dielectric loss reveals characteristic relaxation times associated with dipolar reorientation. For conductive samples like ionic liquids, specialized techniques and data analysis methods are required to separate the dielectric relaxation from the ionic conductivity.[6][7][8]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the orientational dynamics at an atomistic level.

Simulation Protocol:

MD simulations of ionic liquids typically involve the following steps. A simulation box is created containing a specific number of ion pairs of [EMIM][NO₃]. An appropriate force field is chosen to describe the inter- and intramolecular interactions. The system is then equilibrated at a desired temperature and pressure. Following equilibration, a production run is performed, during which the trajectories of all atoms are saved. The orientational dynamics are then analyzed by calculating the time correlation functions of molecular orientation vectors. While there are mentions of MD simulations being performed on [EMIM][NO₃], specific orientational correlation times from these simulations are not detailed in the provided search results.[9]

Visualizations

To further elucidate the concepts and processes described in this guide, the following diagrams are provided.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rotational Dynamics in Ionic Liquids from NMR Relaxation Experiments and Simulations: Benzene and 1-Ethyl-3-Methylimidazolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dielectric Relaxation of the Ionic Liquid 1-Ethyl-3-methylimidazolium Ethyl Sulfate: Microwave and Far-IR Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [scholarscommons.fgcu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Charge Transport Properties of 1-Ethyl-3-methylimidazolium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ionic conductivity of 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO3]), a promising ionic liquid with diverse applications in electrochemistry and beyond. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes the fundamental relationships governing its charge transport properties.

Core Physicochemical Properties and Ionic Conductivity

1-Ethyl-3-methylimidazolium nitrate is an ionic liquid characterized by its unique set of physicochemical properties that directly influence its ionic conductivity. As a salt that is liquid at or near room temperature, its charge transport is governed by the mobility of its constituent ions, the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the nitrate anion (NO₃⁻). The ionic conductivity is a critical parameter for its application in electrochemical devices such as batteries and supercapacitors.

The relationship between temperature, viscosity, and ionic conductivity is fundamental to understanding the performance of [EMIM][NO3]. Generally, as temperature increases, the viscosity of the ionic liquid decreases, leading to an exponential increase in ionic conductivity. This is due to the increased thermal energy overcoming the intermolecular forces, thereby enhancing the mobility of the ions.

Quantitative Data Summary

The following tables present a summary of the temperature-dependent ionic conductivity and viscosity of pure this compound. The data has been compiled and estimated from graphical representations in the scientific literature.

Table 1: Ionic Conductivity of Pure [EMIM][NO3] at Various Temperatures

| Temperature (K) | Ionic Conductivity (S/m) |

| 298.15 | ~1.2 |

| 303.15 | ~1.5 |

| 308.15 | ~1.9 |

| 313.15 | ~2.3 |

| 318.15 | ~2.8 |

| 323.15 | ~3.4 |

Table 2: Viscosity of Pure [EMIM][NO3] at Various Temperatures

| Temperature (K) | Viscosity (mPa·s) |

| 298.15 | ~45 |

| 303.15 | ~35 |

| 308.15 | ~28 |

| 313.15 | ~22 |

| 318.15 | ~18 |

| 323.15 | ~15 |

Experimental Protocols

The determination of ionic conductivity in ionic liquids like [EMIM][NO3] is typically performed using AC impedance spectroscopy or broadband dielectric spectroscopy. These techniques probe the electrical response of the material over a range of frequencies to distinguish the bulk ionic conduction from other polarization phenomena.

Generalized Protocol for Ionic Conductivity Measurement using AC Impedance Spectroscopy

-

Sample Preparation: The [EMIM][NO3] sample is placed in a conductivity cell, which typically consists of two parallel, inert electrodes (e.g., platinum or stainless steel) with a known geometry (area and distance between them). The cell is then sealed to prevent contamination, particularly from atmospheric moisture, which can significantly affect the conductivity.

-

Instrumentation Setup: An impedance analyzer or a frequency response analyzer is connected to the conductivity cell. The instrument applies a small amplitude sinusoidal voltage across the electrodes and measures the resulting current and phase shift over a wide frequency range (e.g., from MHz down to Hz).

-

Data Acquisition: The impedance spectra are recorded at various temperatures. The temperature of the sample is controlled using a thermostat or a cryostat to ensure stable and accurate measurements.

-

Data Analysis: The acquired impedance data is typically visualized in a Nyquist plot (imaginary part of impedance vs. the real part). The bulk resistance (Rb) of the ionic liquid is determined from the intercept of the semicircle with the real axis at high frequency.

-

Conductivity Calculation: The ionic conductivity (σ) is then calculated using the following formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.

Visualizing the Core Concepts

To better understand the interplay of factors influencing ionic conductivity and the experimental workflow, the following diagrams are provided.

The above diagram illustrates that an increase in temperature leads to a decrease in viscosity and an increase in ion mobility, both of which contribute to a higher ionic conductivity.

This workflow outlines the key stages involved in the experimental determination of ionic conductivity, from preparing the sample to the final calculation.

Walden Plot Analysis

The relationship between molar conductivity (Λ) and the inverse of viscosity (1/η) can be visualized using a Walden plot. For an ideal ionic liquid where the ions are fully dissociated and their mobility is solely dictated by the viscosity of the medium, the Walden plot (log Λ vs. log(1/η)) should yield a straight line with a slope of 1, often referred to as the "ideal KCl line".

For this compound, experimental data indicates that it behaves as a "good" ionic liquid, with its data points on a Walden plot lying close to the ideal line. This suggests a high degree of ion dissociation and that the charge transport is primarily governed by the fluidity of the medium. Deviations from this ideal behavior can provide insights into the extent of ion pairing and the formation of larger ionic aggregates within the liquid.

An In-depth Technical Guide to the Toxicological Properties of Imidazolium Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium-based ionic liquids (ILs) are a class of salts with melting points below 100°C, composed of an imidazolium (B1220033) cation and a variety of anions.[1][2] Their unique properties, such as low vapor pressure, high thermal stability, and excellent solvation capabilities, have positioned them as potential "green" replacements for volatile organic solvents in numerous industrial applications.[1][2][3] However, the "green" label has been increasingly scrutinized as a growing body of evidence points towards their potential toxicity to various biological systems.[4][5] Understanding the toxicological profile of imidazolium ILs is paramount for their safe design, handling, and environmental risk assessment. This guide provides a comprehensive overview of their cytotoxic, genotoxic, and ecotoxicological properties, details common experimental protocols, and elucidates the underlying mechanisms of toxicity.

General Principles of Imidazolium IL Toxicity

The toxicity of imidazolium ionic liquids is not uniform and is significantly influenced by their molecular structure. Key determinants of toxicity include:

-

Cation's Alkyl Chain Length: A consistent finding across numerous studies is that the toxicity of 1-alkyl-3-methylimidazolium salts increases with the length of the alkyl chain (R group).[1][2][4][6][7] Longer alkyl chains enhance the lipophilicity of the cation, facilitating its interaction with and disruption of cell membranes.[2][8] For instance, imidazolium ILs with C8 or C10 alkyl chains are classified as "highly toxic" to aquatic organisms, whereas those with a C4 chain are considered "practically harmless".[1]

-

Cation Head Group: The nature of the cation core plays a significant role. Aromatic cations like imidazolium and pyridinium (B92312) generally exhibit higher toxicity than non-aromatic ones, which is attributed to their ability to interact with cellular membranes.[2]

-

Anion Type: While the cation is the primary driver of toxicity, the anion also modulates the effect.[1][9] The anion's impact can be more pronounced with shorter cation alkyl chains.[1] For example, in one study on Vicia faba seedlings, the toxicity of 1-octyl-3-methylimidazolium ([Omim]) salts decreased in the order of anions: BF4⁻ > Br⁻ > Cl⁻.[9]

Quantitative Toxicological Data

The following tables summarize the quantitative toxicity data for various imidazolium ionic liquids across different biological systems. The data is primarily presented as EC50 (median effective concentration), IC50 (median inhibitory concentration), and LC50 (median lethal concentration) values.

Table 1: Ecotoxicity of Imidazolium Ionic Liquids

| Ionic Liquid | Organism | Endpoint | Value (mg/L) | Reference |

| [C4mim]Br (1-butyl-3-methylimidazolium bromide) | Daphnia magna | LC50 | 8.03 | [Bernot et al., 2005 (cited in 17)] |

| [C4mim]Cl (1-butyl-3-methylimidazolium chloride) | Daphnia magna | LC50 | 19.91 | [Bernot et al., 2005 (cited in 17)] |

| [C4mim]BF4 | Vibrio fischeri | EC50 | 7.60 | [Garcia et al., 2010 (cited in 12)] |

| [C4mim]Br | Scenedesmus quadricauda | EC50 | 13.23 | [Kulacki & Lamberti, 2008 (cited in 16)] |

| [C6mim]Br (1-hexyl-3-methylimidazolium bromide) | Scenedesmus quadricauda | EC50 | 0.29 | [Kulacki & Lamberti, 2008 (cited in 16)] |

| [C8mim]Br (1-octyl-3-methylimidazolium bromide) | Scenedesmus quadricauda | EC50 | 0.005 | [Kulacki & Lamberti, 2008 (cited in 16)] |

| [C8mim]Cl | S. obliquus | IC50 | 0.69 - 0.86 | [Liu et al., 2015 (cited in 2)] |

Table 2: Cytotoxicity of Imidazolium Ionic Liquids in Mammalian and Fish Cell Lines

| Ionic Liquid | Cell Line | Assay | Endpoint | Value (mM) | Reference |

| [C10mim]Cl (1-decyl-3-methylimidazolium chloride) | Caco-2 (human) | - | EC50 | Most Toxic | [Zorzano et al., 2010 (cited in 20)] |

| [C1mim]MSO4 (1,3-dimethylimidazolium methyl sulfate) | Caco-2 (human) | - | EC50 | Least Toxic | [Zorzano et al., 2010 (cited in 20)] |

| [BMIM][Tf2N] | CCO (fish ovarian) | MTT | - | Most Cytotoxic | [Stepnowski et al., 2004 (cited in 29)] |

| [BMIM][BF4] | CCO (fish ovarian) | MTT | - | - | [Stepnowski et al., 2004 (cited in 29)] |

| [BMIM][PF6] | CCO (fish ovarian) | MTT | - | - | [Stepnowski et al., 2004 (cited in 29)] |

| [MMIM][PF6] | CCO (fish ovarian) | MTT | - | Least Cytotoxic | [Stepnowski et al., 2004 (cited in 29)] |

| Novel Imidazolium ILs | B16 F10 (mouse melanoma) | - | IC50 | 0.0101 - 0.0197 | [Mital et al., 2021 (cited in 30)] |

Mechanisms of Toxicity